1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Biological Activity
1-Methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of purine derivatives and exhibits a unique structure characterized by the presence of a tetrahydropyrimidine ring. Its molecular formula is C16H18N4O3, and it has notable physicochemical properties that influence its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Adenosine Receptors : It has been shown to act as an antagonist for A1 and A2A adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and cardiovascular regulation .
- Monoamine Oxidase (MAO) Inhibition : The compound exhibits inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition could enhance dopaminergic activity in the brain, suggesting potential applications in treating neurodegenerative disorders .
Biological Activity Data
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Animal models have shown that the compound can provide neuroprotective benefits in models of Parkinson's disease by enhancing dopaminergic signaling through MAO-B inhibition. This suggests a potential therapeutic role in neurodegenerative diseases .
- Cardiovascular Implications : The interaction with adenosine receptors indicates that this compound may have cardioprotective effects. Studies have indicated that it can modulate heart rate and myocardial oxygen consumption via its receptor antagonism .
Properties
IUPAC Name |
1-methyl-3-(2-oxopropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12(24)11-23-16(25)14-15(20(2)18(23)26)19-17-21(9-6-10-22(14)17)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNIQIGNMWPSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.